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Compound of Interest

Compound Name: Thiol-PEG2-acid

Cat. No.: B1432149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thiol-PEG2-acid is a heterobifunctional linker that plays a crucial role in the development of

targeted drug delivery systems. Its unique structure, featuring a terminal thiol (-SH) group and a

carboxylic acid (-COOH) group connected by a short polyethylene glycol (PEG) spacer, offers

versatile conjugation chemistry. The thiol group facilitates strong covalent attachment to the

surface of noble metal nanoparticles, such as gold (Au) and silver (Ag), while the carboxylic

acid group can be activated to form stable amide bonds with amine-containing molecules,

including targeting ligands and therapeutic agents. The hydrophilic PEG spacer enhances the

biocompatibility and solubility of the resulting conjugate, reduces non-specific protein binding,

and can improve the pharmacokinetic profile of the delivery system.[1][2][3][4]

These application notes provide detailed protocols for the use of Thiol-PEG2-acid in the

construction of nanoparticle-based targeted drug delivery systems, along with relevant data

and visualizations to guide researchers in this field.

Physicochemical Properties of Thiol-PEG2-acid
A clear understanding of the properties of Thiol-PEG2-acid is essential for its effective

application.
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Property Value Reference

Chemical Formula C7H14O4S [2]

Molecular Weight 194.25 g/mol

Appearance Liquid

Purity >90-95% (typical)

Solubility

Soluble in aqueous media and

organic solvents like DMSO

and DMF.

Storage Conditions

Short term (days to weeks) at

0-4°C; long term (months to

years) at -20°C. Store in a dry,

dark environment.

Core Applications in Targeted Drug Delivery
Thiol-PEG2-acid is instrumental in the design of sophisticated drug delivery vehicles with

enhanced efficacy and reduced side effects. Key applications include:

Nanoparticle Surface Functionalization: The thiol group allows for the stable anchoring of the

linker onto the surface of gold or silver nanoparticles, forming a biocompatible PEG layer.

Attachment of Targeting Ligands: The terminal carboxylic acid can be conjugated to

antibodies, peptides, or other small molecules that recognize and bind to specific receptors

overexpressed on cancer cells, thereby directing the drug carrier to the tumor site.

Conjugation of Therapeutic Agents: Drugs with available amine groups can be covalently

linked to the drug delivery system via the carboxylic acid moiety of the linker.

Development of Theranostic Agents: By incorporating both a therapeutic agent and an

imaging agent, Thiol-PEG2-acid can be used to create theranostic nanoparticles for

simultaneous diagnosis and therapy.

Experimental Protocols
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The following protocols provide a step-by-step guide for the creation of a targeted drug delivery

system using Thiol-PEG2-acid, gold nanoparticles (AuNPs), a targeting antibody, and a model

drug.

Protocol 1: Functionalization of Gold Nanoparticles with
Thiol-PEG2-acid
This protocol details the ligand exchange process to coat citrate-capped AuNPs with Thiol-
PEG2-acid.

Materials:

Citrate-capped gold nanoparticles (AuNPs) suspension (e.g., 20 nm)

Thiol-PEG2-acid

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Phosphate Buffered Saline (PBS), pH 7.4

Centrifuge and appropriate tubes

Orbital shaker

Procedure:

Prepare a stock solution of Thiol-PEG2-acid: Dissolve Thiol-PEG2-acid in anhydrous DMF

or DMSO to a concentration of 10 mg/mL.

Incubate AuNPs with Thiol-PEG2-acid: In a clean reaction vessel, add the Thiol-PEG2-acid
stock solution to the citrate-capped AuNP suspension. A typical molar ratio is a 10,000 to

30,000-fold molar excess of the thiol linker to the AuNPs.

Reaction: Incubate the mixture overnight at room temperature with gentle stirring on an

orbital shaker.

Purification:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1432149?utm_src=pdf-body
https://www.benchchem.com/product/b1432149?utm_src=pdf-body
https://www.benchchem.com/product/b1432149?utm_src=pdf-body
https://www.benchchem.com/product/b1432149?utm_src=pdf-body
https://www.benchchem.com/product/b1432149?utm_src=pdf-body
https://www.benchchem.com/product/b1432149?utm_src=pdf-body
https://www.benchchem.com/product/b1432149?utm_src=pdf-body
https://www.benchchem.com/product/b1432149?utm_src=pdf-body
https://www.benchchem.com/product/b1432149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation

speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs,

12,000 x g for 20 minutes).

Carefully remove the supernatant containing excess unbound linker.

Resuspend the nanoparticle pellet in PBS (pH 7.4).

Repeat the centrifugation and resuspension steps at least three times to ensure complete

removal of unbound Thiol-PEG2-acid.

Characterization:

Confirm the successful functionalization and assess the stability of the Thiol-PEG2-acid
coated AuNPs (AuNP-PEG-COOH) using techniques such as Dynamic Light Scattering

(DLS) to measure the hydrodynamic diameter and zeta potential, and Transmission

Electron Microscopy (TEM) to visualize the size and morphology.

The surface plasmon resonance (SPR) peak of the AuNPs can be monitored using UV-Vis

spectroscopy; a slight red-shift is expected upon successful coating.

Protocol 2: Conjugation of a Targeting Antibody to
AuNP-PEG-COOH via EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxylic acid groups on the AuNP

surface and subsequent conjugation to a targeting antibody.

Materials:

Thiol-PEG2-acid functionalized AuNPs (AuNP-PEG-COOH) from Protocol 1

Targeting antibody (e.g., anti-EGFR or anti-HER2 antibody)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Coupling Buffer: PBS, pH 7.4

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Prepare fresh EDC and NHS solutions: Immediately before use, dissolve EDC and NHS (or

Sulfo-NHS) in Activation Buffer.

Activate the Carboxylic Acid Groups:

To the AuNP-PEG-COOH suspension in Activation Buffer, add a 2 to 5-fold molar excess

of EDC and a 1.2 to 2-fold molar excess of NHS relative to the estimated number of

carboxylic acid groups on the nanoparticle surface.

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Conjugate the Antibody:

Add the targeting antibody, dissolved in Coupling Buffer (PBS, pH 7.4), to the activated

AuNP suspension. A 1.5 to 10-fold molar excess of the activated linker to the antibody is a

good starting point, but this should be optimized.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quench the Reaction:

Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by

consuming any unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.

Purification:
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Remove excess antibody, EDC, NHS, and quenching reagents by purifying the antibody-

conjugated AuNPs (AuNP-PEG-Ab) using size-exclusion chromatography or repeated

centrifugation and resuspension in PBS.

Characterization:

Confirm successful antibody conjugation using methods such as SDS-PAGE, which will

show a band corresponding to the antibody associated with the nanoparticles.

Quantify the amount of conjugated antibody using a protein quantification assay (e.g.,

BCA or Bradford assay) on the purified nanoparticles.

Protocol 3: Loading of an Amine-Containing Drug
This protocol is a variation of Protocol 2 for conjugating a small molecule drug with a primary

amine to the AuNP-PEG-COOH.

Procedure:

Follow steps 1 and 2 from Protocol 2 to activate the carboxylic acid groups. In step 3, instead

of an antibody, add the amine-containing drug (dissolved in an appropriate solvent, ensuring

compatibility with the aqueous buffer) to the activated AuNP suspension. The molar ratio of the

drug to the activated linker should be optimized. Follow steps 4-6 for quenching, purification,

and characterization. Drug loading can be quantified by UV-Vis spectroscopy or HPLC by

measuring the amount of drug in the supernatant after conjugation and washing steps.

Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies utilizing Thiol-

PEG functionalized nanoparticles for drug delivery.

Table 1: Nanoparticle Characterization
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Parameter Citrate-AuNP
AuNP-PEG-
COOH

AuNP-PEG-Ab Reference

Hydrodynamic

Diameter (nm)
22 ± 2 35 ± 3 50 ± 5

Zeta Potential

(mV)
-45 ± 5 -30 ± 4 -20 ± 3

Surface Plasmon

Resonance (nm)
520 524 528

Table 2: Drug Loading and Release Kinetics

Drug Carrier

Drug
Loading
Efficiency
(%)

Drug
Loading
Capacity
(%)

In Vitro
Release
(24h, pH
5.5)

Reference

Paclitaxel
Thiol-PEG-

AuNP
~99% ~5% (w/w) ~30%

Doxorubicin
Thiol-PEG-

AuNP
~95% ~8% (w/w) ~40%

Gefitinib
PEGylated

Nanoparticles
>92% >9% (w/w)

Slow,

sustained

release

Note: The data presented are representative and will vary depending on the specific

nanoparticle size, PEG linker length, drug, and experimental conditions.

Visualization of Key Processes
Experimental Workflow for Targeted Nanoparticle
Synthesis
The following diagram illustrates the overall workflow for preparing a targeted drug delivery

system using Thiol-PEG2-acid.
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Step 1: Nanoparticle Functionalization

Step 2: Activation & Conjugation

Step 3: Purification & Characterization

Citrate-capped
AuNP

AuNP-PEG-COOH

 Ligand
Exchange 

Thiol-PEG2-acid

EDC / NHS

Activated AuNP-PEG-NHS

Targeting Ligand
(e.g., Antibody)

Targeted Drug-Loaded Nanoparticle

Therapeutic Drug

 (Optional,
can be co-conjugated

or loaded)

Purification
(e.g., SEC, Centrifugation)

Characterization
(DLS, TEM, UV-Vis, etc.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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